Role as a Critical Intermediate for AST-1306 (Allitinib), a Potent EGFR/HER2 Inhibitor
2-Chloro-4-(3-fluoro-benzyloxy)aniline is a key building block in the synthesis of AST-1306 (Allitinib) [1]. In contrast, generic aniline analogs (e.g., 2-Chloro-4-(benzyloxy)aniline) lack the requisite 3-fluoro substituent and cannot be used to produce this specific, highly potent quinazoline derivative [2]. AST-1306 is an irreversible inhibitor of EGFR and ErbB2 with IC50 values of 0.5 nM and 3 nM, respectively [3]. This demonstrates that the procurement of this specific intermediate is mandatory for any research program targeting the synthesis and study of AST-1306 or its structural analogs.
| Evidence Dimension | Synthetic Utility for Pharmaceutical Target |
|---|---|
| Target Compound Data | Precursor to AST-1306 (Allitinib), an irreversible EGFR/ErbB2 inhibitor. |
| Comparator Or Baseline | 2-Chloro-4-(benzyloxy)aniline (CAS 860677-88-9); cannot synthesize AST-1306. |
| Quantified Difference | AST-1306 IC50: 0.5 nM (EGFR), 3 nM (ErbB2). |
| Conditions | Enzymatic assay; cell-free system. |
Why This Matters
For medicinal chemistry and oncology research groups, sourcing this exact intermediate is non-negotiable for accessing the AST-1306 chemical space, a validated kinase inhibitor scaffold.
- [1] European Patent Office. (2014). EP 2116540 B1 - P-toluenesulfonate salt of a 4-aniline quinazoline derivative. View Source
- [2] Google Patents. (2009). CN101348466B - Preparation of N-{4-[3-chloro-4-(3-fluoro-benzyloxy)-anilino]-quinazoline-6-yl}-acrylamide. View Source
- [3] MedChemExpress. (n.d.). Allitinib (AST-1306) | Irreversible EGFR/ErbB2 Inhibitor. View Source
